molecular formula C13H17N3O2S B13942410 Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate

Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate

Cat. No.: B13942410
M. Wt: 279.36 g/mol
InChI Key: KDFRMLOLHBQTIV-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H17N3O2S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate typically involves the reaction of benzo[d]thiazole derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 4-bromo-1H-indole with tert-butyl carbamate in the presence of a palladium catalyst and a base such as cesium carbonate in 1,4-dioxane can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the benzo[d]thiazole ring.

    Benzo[d]thiazole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate is unique due to the combination of the benzo[d]thiazole ring and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties that are not found in simpler compounds or other benzo[d]thiazole derivatives .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7,14H2,1-3H3,(H,15,16,17)

InChI Key

KDFRMLOLHBQTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CN

Origin of Product

United States

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